1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol is an organic compound that features a pyrimidine ring substituted with a pyrrolidin-3-ol group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Introduction of the pyrrolidin-3-ol group: This step involves the nucleophilic addition of a pyrrolidine derivative to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under appropriate conditions.
Substitution: The boron-containing group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate (K₂CO₃) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of new carbon-carbon bonded products.
Scientific Research Applications
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron-containing group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The hydroxyl group in the pyrrolidin-3-ol moiety can form hydrogen bonds, influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H22BN3O3 |
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Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)10-7-16-12(17-8-10)18-6-5-11(19)9-18/h7-8,11,19H,5-6,9H2,1-4H3 |
InChI Key |
BGWBKAFRBKVNOS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(C3)O |
Origin of Product |
United States |
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